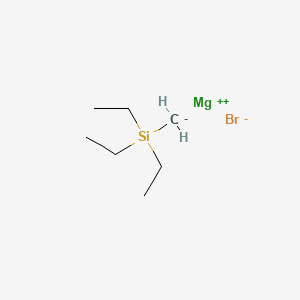![molecular formula C14H15BrS2 B15172343 2-[(4-Bromophenyl)ethynyl]-2-propyl-1,3-dithiolane CAS No. 920979-41-5](/img/structure/B15172343.png)
2-[(4-Bromophenyl)ethynyl]-2-propyl-1,3-dithiolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Bromophenyl)ethynyl]-2-propyl-1,3-dithiolane is an organic compound characterized by the presence of a bromophenyl group attached to an ethynyl linkage, which is further connected to a propyl-1,3-dithiolane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromophenyl)ethynyl]-2-propyl-1,3-dithiolane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromophenylacetylene and 2-propyl-1,3-dithiolane.
Coupling Reaction: The key step involves a coupling reaction between 4-bromophenylacetylene and 2-propyl-1,3-dithiolane under specific conditions.
Reaction Conditions: The reaction is typically carried out in the presence of a palladium catalyst, a base, and an appropriate solvent. The reaction temperature and time are optimized to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process is scaled up by optimizing reaction conditions, using continuous flow reactors, and ensuring efficient purification techniques to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-Bromophenyl)ethynyl]-2-propyl-1,3-dithiolane undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to other functional groups.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(4-Bromophenyl)ethynyl]-2-propyl-1,3-dithiolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
Wirkmechanismus
The mechanism of action of 2-[(4-Bromophenyl)ethynyl]-2-propyl-1,3-dithiolane involves its interaction with specific molecular targets. The ethynyl linkage and dithiolane moiety can participate in various chemical interactions, influencing biological pathways and molecular processes. The exact mechanism depends on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromophenylacetylene: Shares the bromophenyl and ethynyl groups but lacks the dithiolane moiety.
(4-Bromophenylethynyl)trimethylsilane: Contains a trimethylsilane group instead of the propyl-1,3-dithiolane moiety.
Uniqueness
2-[(4-Bromophenyl)ethynyl]-2-propyl-1,3-dithiolane is unique due to the presence of the dithiolane ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields.
Eigenschaften
CAS-Nummer |
920979-41-5 |
|---|---|
Molekularformel |
C14H15BrS2 |
Molekulargewicht |
327.3 g/mol |
IUPAC-Name |
2-[2-(4-bromophenyl)ethynyl]-2-propyl-1,3-dithiolane |
InChI |
InChI=1S/C14H15BrS2/c1-2-8-14(16-10-11-17-14)9-7-12-3-5-13(15)6-4-12/h3-6H,2,8,10-11H2,1H3 |
InChI-Schlüssel |
GIIBSCRAUSUZLO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1(SCCS1)C#CC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methoxyacetamide](/img/structure/B15172287.png)
![5-{[(Triphenylstannyl)oxy]carbonyl}pyridin-2(1H)-one](/img/structure/B15172297.png)
![Carbamic acid, N-[5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester](/img/structure/B15172298.png)
![(1S)-1-Phenyl-5-oxaspiro[2.5]oct-7-en-4-one](/img/structure/B15172305.png)

![2-[2,2-Bis(4-fluorophenyl)ethenyl]-1-methyl-3-phenyl-1H-indene](/img/structure/B15172317.png)
![N-[Ethoxy(phenyl)phosphoryl]-L-valine](/img/structure/B15172319.png)
![N-[3-(4-methoxyphenyl)-6-methylheptyl]-4-methylcyclohexanamine](/img/structure/B15172325.png)
![(4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}hexa-2,5-dien-1-ol](/img/structure/B15172332.png)
![2-Cyano-3-[4-methoxy-3-(2-phenylethoxy)phenyl]prop-2-enamide](/img/structure/B15172344.png)
![butyl 4-[(1R,2S,6R,7S)-7-(3,4-dimethoxybenzoyl)-3,5-dioxo-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-dien-4-yl]benzoate](/img/structure/B15172350.png)
